molecular formula C20H19FN6O2 B2814549 1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide CAS No. 1797680-12-6

1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide

Katalognummer: B2814549
CAS-Nummer: 1797680-12-6
Molekulargewicht: 394.41
InChI-Schlüssel: SVEOPZHPWDNTLT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-5-oxo-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H19FN6O2 and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of this compound are the ERK1/2 enzymes . These enzymes play a crucial role in the MAPK/ERK pathway , which is central to regulating mammalian cell growth, differentiation, survival, and migration .

Mode of Action

This compound acts as a potent inhibitor of ERK1/2 . It exhibits excellent kinase selectivity and operates through a dual mechanism of action . The compound binds to the ERK1/2 enzymes, inhibiting their activity and thus disrupting the MAPK/ERK pathway .

Biochemical Pathways

The inhibition of ERK1/2 disrupts the MAPK/ERK pathway . This pathway is responsible for transmitting extracellular signals into the cell, leading to various cellular responses. By inhibiting ERK1/2, the compound can alter these responses, potentially leading to effects such as reduced cell growth and proliferation .

Pharmacokinetics

The compound initially suffered from poor pharmacokinetics . The discovery of a novel 3 (s)-thiomethyl pyrrolidine analog improved its pharmacokinetic properties . This led to the development of a clinical candidate suitable for twice-daily oral dosing .

Result of Action

The inhibition of ERK1/2 and the disruption of the MAPK/ERK pathway can lead to a variety of molecular and cellular effects. These may include reduced cell growth and proliferation, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These may include the presence of other compounds or medications, the pH of the environment, and the specific characteristics of the target cells.

: MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-5-oxo-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O2/c21-15-2-4-16(5-3-15)27-13-14(12-17(27)28)20(29)25-9-11-26-10-8-24-19(26)18-22-6-1-7-23-18/h1-8,10,14H,9,11-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEOPZHPWDNTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCCN3C=CN=C3C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.